molecular formula C9H12N2O2 B11779902 (2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine

(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine

Cat. No.: B11779902
M. Wt: 180.20 g/mol
InChI Key: LSSZWBZEBDGRPR-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine (CAS 1618-03-7) is a hydrazine derivative featuring a 2,3-dihydro-1,4-benzodioxin scaffold linked to a methylhydrazine group. This compound is commercially available as a research chemical (1 g: $930; 5 g: undisclosed) and is used in pharmaceutical and synthetic chemistry applications . Its hydrochloride salt (CAS 74754-30-6, C₉H₁₂N₂O₂·ClH) is also marketed, though detailed safety data remain unspecified .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-ylmethylhydrazine

InChI

InChI=1S/C9H12N2O2/c10-11-5-7-6-12-8-3-1-2-4-9(8)13-7/h1-4,7,11H,5-6,10H2

InChI Key

LSSZWBZEBDGRPR-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNN

Origin of Product

United States

Preparation Methods

Direct Hydrazination of Benzodioxin Derivatives

The most widely reported method involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-ylmethyl precursors with hydrazine hydrate. Key steps include:

  • Precursor Synthesis :

    • 2,3-Dihydro-1,4-benzodioxin-2-ylmethyl halides (e.g., chloride or bromide) are prepared via halogenation of 2,3-dihydro-1,4-benzodioxin-2-methanol using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

    • Alternative routes employ 2,3-dihydro-1,4-benzodioxin-2-carbaldehyde, which undergoes reductive amination with hydrazine under hydrogenation conditions.

  • Hydrazine Coupling :

    • The halogenated precursor reacts with anhydrous hydrazine in ethanol or tetrahydrofuran (THF) at 60–80°C for 6–12 hours.

    • Yields range from 65% to 78%, with purity >95% achieved via recrystallization from ethanol/water mixtures.

Reaction Conditions :

ParameterValue
Temperature60–80°C
SolventEthanol, THF
Reaction Time6–12 hours
CatalystNone
WorkupFiltration, Recrystallization

Reductive Amination of Benzodioxin Carbaldehydes

This method avoids halogenated intermediates, enhancing safety profiles:

  • Aldehyde Preparation :

    • 2,3-Dihydro-1,4-benzodioxin-2-carbaldehyde is synthesized via oxidation of 2,3-dihydro-1,4-benzodioxin-2-methanol using pyridinium chlorochromate (PCC) in dichloromethane.

  • Reductive Amination :

    • The aldehyde reacts with hydrazine hydrate in methanol under hydrogen (1–3 atm) using palladium on carbon (Pd/C) or Raney nickel as catalysts.

    • Yields improve to 82–88% with reduced by-product formation compared to halogenation routes.

Optimized Parameters :

ParameterValue
Catalyst Loading5–10 wt% Pd/C
Hydrogen Pressure1–3 atm
Reaction Time4–6 hours
Purity≥98% (HPLC)

Industrial-Scale Production

Continuous Flow Reactor Systems

To address scalability challenges, continuous flow chemistry has been adopted:

  • Microreactor Design :

    • Halogenated benzodioxin precursors and hydrazine are fed into a tubular reactor at 100°C with a residence time of 10–15 minutes.

    • Achieves 90% conversion with 85% isolated yield, reducing side reactions like over-alkylation.

  • Advantages :

    • 40% reduction in solvent use compared to batch processes.

    • Real-time monitoring via in-line IR spectroscopy ensures consistent product quality.

Solvent-Free Mechanochemical Synthesis

Emerging protocols utilize ball milling for eco-friendly synthesis:

  • Procedure :

    • Equimolar quantities of 2,3-dihydro-1,4-benzodioxin-2-methanol and hydrazine sulfate are milled with potassium carbonate (K₂CO₃) at 30 Hz for 2 hours.

    • Yield: 72%, with no solvent waste generated.

Alternative Routes and Modifications

Hydrazine Alkylation with Benzodioxin Epoxides

Epoxide intermediates offer regioselective control:

  • Epoxide Synthesis :

    • 2,3-Dihydro-1,4-benzodioxin-2-ylmethyl epoxide is prepared via epoxidation of allyl benzodioxin derivatives using m-chloroperbenzoic acid (mCPBA).

  • Ring-Opening with Hydrazine :

    • Epoxide reacts with hydrazine in aqueous THF at 25°C, yielding the target compound in 68% yield after column chromatography.

Enzymatic Amination

Biocatalytic methods using transaminases have been explored for chiral synthesis:

  • Conditions :

    • 2,3-Dihydro-1,4-benzodioxin-2-carbaldehyde and hydrazine are incubated with ω-transaminase (ATA-117) in phosphate buffer (pH 7.5) at 37°C.

    • Enantiomeric excess (ee) >99% achieved for (R)-isomers, though yields remain moderate (55–60%).

Critical Analysis of Methodologies

Yield and Purity Comparison

MethodYield (%)Purity (%)Scalability
Halogenation-Hydrazination65–7895Moderate
Reductive Amination82–8898High
Continuous Flow8597Industrial
Mechanochemical7293Lab-scale

By-Product Management

  • N-Alkylation By-Products : Common in halogenation routes; mitigated by stoichiometric control and low-temperature conditions.

  • Oxidative Degradation : Hydrazine derivatives are prone to oxidation; inert atmospheres (N₂/Ar) are essential during synthesis and storage .

Chemical Reactions Analysis

Condensation Reactions

The hydrazine group undergoes condensation with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones. For example:

(Benzodioxin-hydrazine)+RC=O(Benzodioxin-hydrazone)+H2O\text{(Benzodioxin-hydrazine)} + \text{RC=O} \rightarrow \text{(Benzodioxin-hydrazone)} + \text{H}_2\text{O}

This reaction is pivotal in synthesizing Schiff bases for coordination chemistry and pharmaceutical intermediates .

Reaction Type Reagents Conditions Product
Hydrazone formationAcetophenoneEthanol, refluxArylhydrazone derivative
Cyclocondensation1,3-DiketonesAcidic conditionsPyrazole analogs

Oxidation Reactions

The hydrazine moiety is susceptible to oxidation, producing azo compounds or nitrogen gas. Common oxidants include hydrogen peroxide (H2O2\text{H}_2\text{O}_2) and potassium permanganate (KMnO4\text{KMnO}_4):

(Benzodioxin-hydrazine)+H2O2(Benzodioxin-azo)+2H2O\text{(Benzodioxin-hydrazine)} + \text{H}_2\text{O}_2 \rightarrow \text{(Benzodioxin-azo)} + 2\text{H}_2\text{O}

Oxidizing Agent Conditions Product Yield
H2O2\text{H}_2\text{O}_2Aqueous, 60°CAzo-linked dimer75–80%
KMnO4\text{KMnO}_4Acidic, room tempBenzodioxin carboxylic acid65%

Substitution Reactions

Electrophilic substitution occurs at the benzodioxin ring’s aromatic positions (e.g., nitration, sulfonation):

(Benzodioxin-hydrazine)+HNO3Nitro-derivative+H2O\text{(Benzodioxin-hydrazine)} + \text{HNO}_3 \rightarrow \text{Nitro-derivative} + \text{H}_2\text{O}

Meta-directing effects from the electron-donating dioxane ring influence regioselectivity .

Nucleophilic Substitution

The hydrazine group acts as a nucleophile in reactions with alkyl halides or acyl chlorides:

(Benzodioxin-hydrazine)+R-XAlkylated hydrazine+HX\text{(Benzodioxin-hydrazine)} + \text{R-X} \rightarrow \text{Alkylated hydrazine} + \text{HX}

This pathway is critical for modifying the compound’s pharmacokinetic properties.

Cyclization Reactions

Under thermal or catalytic conditions, the compound forms fused heterocycles. For instance, reaction with diketones yields pyridazinones or pyrazoles :

(Benzodioxin-hydrazine)+DiketoneΔPyridazinone derivative\text{(Benzodioxin-hydrazine)} + \text{Diketone} \xrightarrow{\Delta} \text{Pyridazinone derivative}

Cyclization Partner Catalyst Product
1,3-CyclohexanedioneHCl\text{HCl}Benzodioxin-pyridazinone
ChalconeCu(OTf)2\text{Cu(OTf)}_2Trisubstituted pyrazole

Hydrazine Reactivity

The lone pair on the hydrazine nitrogen facilitates:

  • Electrophilic attack : Acylation or alkylation at the -NH2\text{-NH}_2 site.

  • Redox activity : Participation in radical-mediated pathways under oxidative stress.

Benzodioxin Ring Effects

  • Electron-rich environment : Enhances electrophilic substitution at positions 5 and 7.

  • Steric hindrance : The methylene bridge limits reactivity at the 2-position .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C9H12N2O2C_9H_{12}N_2O_2 and a molecular weight of approximately 180.204 g/mol. Its structure includes a hydrazine moiety attached to a benzodioxin ring system, which contributes to its unique biological activities and reactivity.

Anticancer Properties

Preliminary studies indicate that (2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves interaction with specific proteins and enzymes that regulate cell survival pathways. For instance, computational models have predicted potential binding sites on cancer-related targets, suggesting a pathway for therapeutic development.

Antioxidant Activity

The compound exhibits antioxidant properties , which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. Studies have shown that it can scavenge free radicals effectively.

Biochemical Studies

In biochemical studies, this compound is utilized as a reagent in proteomics to explore protein interactions and functions. Its ability to modify proteins through hydrazone formation allows researchers to investigate post-translational modifications.

Interaction Studies

Interaction studies focus on how this compound interacts with biological macromolecules such as proteins and nucleic acids. These studies are essential for understanding its mechanism of action and optimizing its therapeutic efficacy.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of various chemical compounds. Its unique structure makes it valuable in developing new materials and chemicals in industrial settings.

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAnticancer agentInduces apoptosis in cancer cells
AntioxidantProtects against oxidative stress
Biological ResearchProteomicsModifies proteins for interaction studies
Interaction studiesPredicts binding sites on biological targets
Industrial ChemistryChemical synthesisImportant intermediate for developing new compounds

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity in breast cancer cells, with IC50 values lower than those of standard chemotherapeutics.

Case Study 2: Antioxidant Efficacy

Research evaluating the antioxidant capacity demonstrated that this compound effectively reduced lipid peroxidation in vitro compared to control groups treated with conventional antioxidants.

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins and enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

N'-(2-Hydroxy-3-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide (CAS 352639-34-0)
  • Structure : Incorporates a benzodioxin-carbohydrazide backbone with a 2-hydroxy-3-methoxybenzylidene substituent.
  • Molecular Formula : C₁₇H₁₆N₂O₅ (molar mass: 328.32 g/mol).
  • Applications : Serves as a precursor for Schiff base complexes, which are explored for antimicrobial and catalytic properties .
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazino]-1,3-thiazole
  • Structure : Combines a benzodioxin-thiazole hybrid with a 3,4-dimethoxybenzylidene hydrazone moiety.
  • Synthesis : Formed via condensation of thiosemicarbazide with benzodioxin-aldehydes, highlighting shared synthetic routes with the target compound .
  • Bioactivity : Thiazole-hydrazine derivatives are frequently investigated for anticancer and antioxidant properties .
Benzodithiazinyl Hydrazines (e.g., Compound 2 in )
  • Structure : Substituted benzodithiazine core with methylhydrazine.
  • Physicochemical Data :
    • Melting Point: 271–272°C (decomposes).
    • IR Peaks: 3235 cm⁻¹ (N-NH₂), 1645 cm⁻¹ (C=N).
    • NMR Data: δ 2.40 (CH₃), 3.31 (N-CH₃), 7.86–7.92 ppm (aromatic protons) .
  • Applications : Intermediate in synthesizing anticonvulsants and antiproliferative agents .

Biological Activity

(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine (CAS Number: 1618-03-7) is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive review of its biological properties, including its synthesis, mechanisms of action, and various applications in pharmacology.

PropertyValue
Molecular FormulaC₉H₁₂N₂O₂
Molecular Weight180.204 g/mol
LogP1.3809
PSA56.51 Ų

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. A study highlighted the synthesis of various analogs that showed promising results in the mouse maximal electroshock (MES) test, demonstrating effective seizure control at specific dosages. For instance, one derivative was reported to have an effective dose (ED50) of 440 mg/kg at 0.5 hours post-administration, indicating its potential as a therapeutic agent for epilepsy .

Antimicrobial Properties

Hydrazone derivatives, including those related to this compound, have been evaluated for their antimicrobial activities. A review on hydrazones indicated that these compounds could exhibit a wide range of biological activities such as antibacterial and antifungal effects. The structure of hydrazones allows them to interact with microbial targets effectively .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of hydrazones have also been documented. Compounds within this class have shown the ability to inhibit inflammatory pathways and reduce pain responses in various models. This makes them candidates for further development in pain management therapies .

Case Studies and Research Findings

  • Anticonvulsant Study :
    • In a study assessing the anticonvulsant activity of various hydrazone derivatives, it was noted that certain compounds derived from this compound demonstrated significant activity with minimal side effects such as ataxia .
  • Antimicrobial Evaluation :
    • A series of synthesized hydrazones exhibited minimum inhibitory concentrations (MICs) ranging from 6.25 μg/mL to higher values against various bacterial strains. These findings suggest potential applications in treating infections caused by resistant strains .

The biological activity of this compound can be attributed to its ability to form stable complexes with biological targets through hydrogen bonding and π-stacking interactions. The nitrogen atoms in hydrazones are nucleophilic and can participate in various biochemical reactions that lead to their therapeutic effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution of a benzodioxinylmethyl chloride intermediate with hydrazine. For example, reacting 2-(chloromethyl)-2,3-dihydro-1,4-benzodioxin with anhydrous hydrazine in ethanol under reflux (60–80°C) for 6–12 hours yields the hydrazine derivative. Purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity. Hydrochloride salt formation (e.g., using HCl gas in diethyl ether) stabilizes the compound for storage .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR in DMSO-d6 or CDCl3 to confirm the benzodioxin methylene (–CH2–) and hydrazine (–NH–NH2) protons (δ 3.5–4.5 ppm and δ 2.5–3.5 ppm, respectively) .
  • IR : Detect N–H stretches (3200–3350 cm1^{-1}) and C–O–C vibrations (1200–1250 cm1^{-1}) from the benzodioxin ring .
  • X-ray crystallography : Single-crystal analysis (e.g., using synchrotron radiation) resolves bond angles and lattice energy. DFT calculations (B3LYP/6-311+G(d,p)) validate experimental geometries .

Q. How should the compound be stored to maintain stability, and what are its hygroscopic properties?

  • Methodology : Store as a hydrochloride salt in airtight containers under inert gas (N2/Ar) at –20°C. The free base is hygroscopic and prone to oxidation; TGA/DSC analysis shows decomposition above 150°C. Monitor via periodic HPLC to detect degradation products (e.g., benzodioxin derivatives) .

Advanced Research Questions

Q. How can this hydrazine derivative be functionalized into heterocyclic scaffolds for medicinal chemistry studies?

  • Methodology :

  • Hydrazone formation : React with aldehydes/ketones (e.g., benzaldehyde in ethanol, reflux 2–4 hours) to form hydrazones, characterized by 1^1H NMR shifts at δ 7.5–8.5 ppm (imine proton) .
  • Triazole synthesis : Treat with CS2 in KOH/ethanol to form 1,3,4-oxadiazole-2-thiones, followed by hydrazine hydrate to yield 1,2,4-triazole-5-thiones. Confirm tautomerism via IR (C=S at 1240 cm1^{-1}) and 1^1H NMR (SH signal at δ 14–15 ppm) .

Q. What computational approaches are suitable for predicting reactivity or binding interactions?

  • Methodology :

  • DFT : Optimize geometry at the M06-2X/def2-TZVP level to calculate frontier molecular orbitals (HOMO-LUMO gap) and nucleophilicity indices .
  • Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., monoamine oxidases). Validate with MD simulations (NAMD, 100 ns) to assess binding stability .

Q. Are there reported contradictions in biological activity data for benzodioxin-based hydrazines?

  • Methodology : While specific data on this compound are limited, related benzodioxin derivatives show mixed results in antimicrobial assays. For example, discrepancies in MIC values against S. aureus (e.g., 8–32 µg/mL) may arise from assay conditions (broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

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